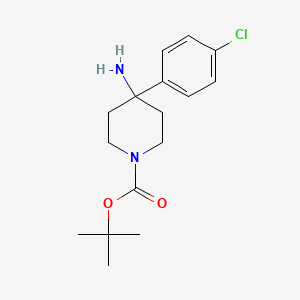

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate

CAS No.: 917925-59-8

Cat. No.: VC7076300

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917925-59-8 |

|---|---|

| Molecular Formula | C16H23ClN2O2 |

| Molecular Weight | 310.82 |

| IUPAC Name | tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 |

| Standard InChI Key | RFZDLGITJYKDKY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Tert-Butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate. Its molecular formula, C₁₆H₂₃ClN₂O₂, corresponds to a molecular weight of 310.82 g/mol . The structure comprises a piperidine ring substituted at the 4-position with both an amino group and a 4-chlorophenyl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 917925-59-8 |

| Molecular Formula | C₁₆H₂₃ClN₂O₂ |

| Molecular Weight | 310.82 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate |

| Storage Conditions | Refrigeration (2–8°C) |

| Purity | ≥95% (typical commercial grade) |

The Boc group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the 4-chlorophenyl substituent contributes to aromatic interactions in target binding.

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step reactions starting from piperidine precursors. A common route includes:

-

Functionalization of Piperidine: Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution.

-

Amino Group Incorporation: Reductive amination or direct amine introduction under basic conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amine.

Reactions are conducted in anhydrous solvents (e.g., THF, DMF) under inert atmospheres to prevent decomposition. Yields vary between 60–80%, with purification achieved via column chromatography or recrystallization .

| Supplier | Location | Contact Information |

|---|---|---|

| Wuxi AppTec | China | jia_guoqiang@wuxiapptec.com |

| Fluorochem Ltd | United Kingdom | enquiries@fluorochem.co.uk |

| Qingdao Minzhi Yijie New Material Co. | China | sales@minzhiyijie.com |

Pricing varies by quantity and purity, with historical data indicating $503.51/5 mg (95% purity) and $4,200/10 g . Current market trends (2025) suggest increased demand due to expanded drug discovery initiatives.

Future Research Directions

Emerging opportunities include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.

-

PROTAC Development: Utilizing the Boc group for linker conjugation in targeted protein degradation.

-

Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl group to optimize pharmacokinetic profiles.

Collaboration between academic and industrial entities is critical to unlocking the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume